
1-(phenylsulfonyl)-2-(2-thienyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-2-(2-thienyl)azepane, commonly known as PTAA, is a chemical compound that has been studied for its potential use in medicinal chemistry. PTAA belongs to the class of azepane compounds, which are seven-membered nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTAA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, PTAA can increase the concentration of acetylcholine in the brain, which may improve cognitive function. PTAA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting histone deacetylases, PTAA can alter gene expression and potentially have therapeutic effects in cancer and other diseases.
Biochemical and Physiological Effects
PTAA has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, modulation of gene expression, and induction of apoptosis. PTAA has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, PTAA has been shown to have neuroprotective effects by inhibiting acetylcholinesterase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTAA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, PTAA has demonstrated promising results in preclinical studies as an anticancer agent and for the treatment of neurological disorders. However, one limitation of using PTAA in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of PTAA. One direction is to further investigate its potential use as an anticancer agent and for the treatment of neurological disorders. Additionally, the mechanism of action of PTAA needs to be further elucidated to better understand its therapeutic potential. Another direction is to optimize the synthesis method of PTAA to improve its yield and purity. Finally, the development of PTAA derivatives with improved solubility and potency could also be explored.
Métodos De Síntesis
The synthesis of PTAA involves the reaction of 2-thiophenylamine with phenylsulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of PTAA as a white solid with a melting point of 92-94°C. The yield of PTAA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
PTAA has been studied for its potential use as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. PTAA has shown promising results in preclinical studies as an anticancer agent by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, PTAA has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. PTAA has also been investigated for its potential use as a treatment for neurological disorders, such as Alzheimer's disease, by inhibiting acetylcholinesterase activity.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2-thiophen-2-ylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-21(19,14-8-3-1-4-9-14)17-12-6-2-5-10-15(17)16-11-7-13-20-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAVELCDGLZORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027071.png)
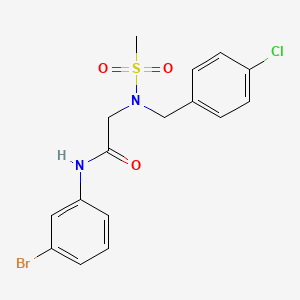
![2-ethoxyethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027079.png)
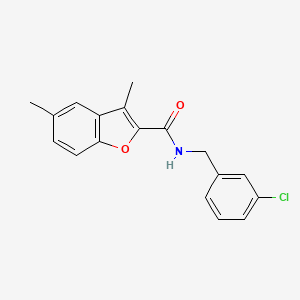
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027082.png)
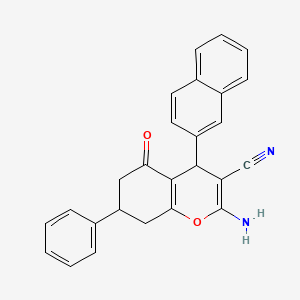
![N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5027099.png)

![N-(1-{1-[3-(dimethylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5027113.png)
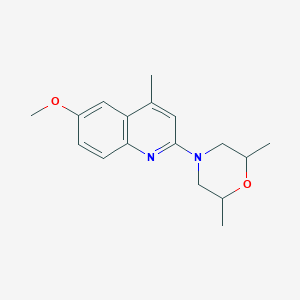
![3-allyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027124.png)
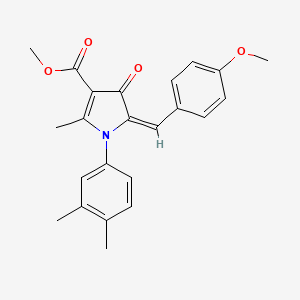
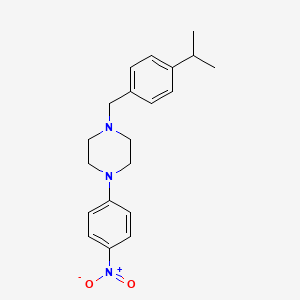
![N-ethyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5027135.png)